Lipophilicity (LogP) Comparison: 2-Methylcyclohexyl vs. Unsubstituted Cyclohexylmethyl Piperazines
The calculated LogP of 1-(2-methyl-cyclohexyl)-piperazine is 1.737 [1]. This lipophilicity differs from that of the structurally related comparator 1-(cyclohexylmethyl)piperazine (LogP = 1.739), despite identical molecular formula (C11H22N2) and molecular weight (182.31 g/mol) [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.737 |
| Comparator Or Baseline | 1-(cyclohexylmethyl)piperazine; LogP = 1.739 |
| Quantified Difference | ΔLogP = -0.002 |
| Conditions | Calculated property using standard algorithms; both compounds share identical molecular formula (C11H22N2) and molecular weight (182.31 g/mol) |
Why This Matters
This establishes that the 2-methylcyclohexyl substitution produces nearly identical overall lipophilicity to the cyclohexylmethyl regioisomer while offering a distinct substitution vector on the cyclohexane ring, providing medicinal chemists with an alternative scaffold that maintains comparable passive membrane permeability for CNS penetration while enabling different downstream SAR exploration.
- [1] Kuujia. CAS 435345-39-4: 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride. LogP Data. View Source
- [2] MolBase. 1-(Cyclohexylmethyl)piperazine (CAS 57184-23-3). LogP Property Data. View Source
